7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is classified as a triazoloquinazoline derivative, notable for its sulfonamide group, which enhances its reactivity and biological activity. The compound's CAS number is 893788-91-5, and its molecular formula is with a molecular weight of 554.02 g/mol.
The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions that incorporate various reagents and conditions. Key methods include:
Technical details regarding reaction conditions (temperature, solvents, and catalysts) are critical for optimizing yield and purity.
The molecular structure of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features several functional groups that contribute to its chemical properties:
The structural representation can be described using various notations:
InChI=1S/C26H24ClN5O5S/c1-14-6-8-18(10-15(14)2)38(33,34)26...
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC)C
.The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity profile and potential modifications for enhanced activity.
The mechanism of action for 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the triazole and quinazoline moieties suggests potential inhibitory effects on kinases or other signaling pathways involved in cell proliferation or inflammation.
Data from similar compounds indicate that modifications to the sulfonamide group can significantly alter biological activity, suggesting a nuanced relationship between structure and function.
The physical and chemical properties of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: